molecular formula C13H14ClNO3S B2512693 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide CAS No. 1790194-40-9

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide

Cat. No.: B2512693
CAS No.: 1790194-40-9
M. Wt: 299.77
InChI Key: SQZQWTKOAREWFQ-UHFFFAOYSA-N
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Scientific Research Applications

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary targets of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide Similar compounds have been found to interact with various proteins and receptors .

Mode of Action

The specific mode of action of This compound It’s known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to participate in various biochemical processes .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds are known to be stable under various conditions .

Preparation Methods

The synthesis of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate can then react with a suitable aldehyde in the presence of a base, followed by desilylation to furnish the desired compound . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide include other furan derivatives and thiophene-based compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide is another furanilide with distinct properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZQWTKOAREWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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